An In-depth Technical Guide to N-[2-(Allyloxy)phenyl]-2-bromoacetamide: Chemical Structure, Properties, and Synthetic Insights
An In-depth Technical Guide to N-[2-(Allyloxy)phenyl]-2-bromoacetamide: Chemical Structure, Properties, and Synthetic Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-[2-(Allyloxy)phenyl]-2-bromoacetamide is a tailored chemical entity of significant interest in the realms of synthetic organic chemistry and drug discovery. Its unique structural architecture, featuring an allyloxy moiety ortho to a bromoacetamide group on a phenyl ring, presents a versatile scaffold for the synthesis of novel heterocyclic compounds and serves as a potential pharmacophore. This technical guide provides a comprehensive analysis of its chemical structure, elucidates its physicochemical properties, and details a robust synthetic pathway. Furthermore, this document explores the compound's reactivity, potential applications as a synthetic intermediate, and outlines essential safety and handling protocols, offering a holistic resource for researchers engaged in advanced chemical synthesis and medicinal chemistry.
Introduction: Unveiling a Versatile Synthetic Building Block
In the landscape of modern drug discovery and materials science, the design and synthesis of novel molecular frameworks are paramount. N-[2-(Allyloxy)phenyl]-2-bromoacetamide emerges as a compound of interest due to its combination of reactive functional groups. The presence of a bromoacetamide moiety provides a potent electrophilic site for reactions with a wide array of nucleophiles, while the allyloxy group offers a gateway for diverse chemical transformations, including but not limited to, cyclization reactions and palladium-catalyzed cross-coupling reactions.
This guide aims to serve as a definitive resource for chemists and pharmacologists, providing not just a compilation of data, but also a deeper understanding of the causality behind its synthesis and reactivity. By presenting detailed protocols and contextualizing the compound's properties, we endeavor to empower researchers to harness the full synthetic potential of N-[2-(Allyloxy)phenyl]-2-bromoacetamide.
Chemical Identity and Structural Elucidation
The unique properties and reactivity of N-[2-(Allyloxy)phenyl]-2-bromoacetamide are intrinsically linked to its molecular architecture. A thorough understanding of its structure is therefore fundamental.
Molecular Formula: C₁₁H₁₂BrNO₂[1]
Molecular Weight: 270.13 g/mol [1]
CAS Number: 1138442-36-0[1]
Structure:
The structure reveals several key features:
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Aromatic Core: A benzene ring provides a rigid scaffold.
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Amide Linkage: The acetamide group introduces polarity and potential for hydrogen bonding.
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α-Bromo Substituent: The bromine atom alpha to the carbonyl group is a good leaving group, making the adjacent carbon highly susceptible to nucleophilic attack.
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Allyloxy Group: The allyl ether provides a site for various transformations, including rearrangements and additions. The ortho positioning of this group relative to the amide can influence intramolecular reactions.
Physicochemical Properties
While specific experimental data for N-[2-(Allyloxy)phenyl]-2-bromoacetamide is not extensively published, the properties can be predicted based on its structure and data from analogous compounds.
| Property | Predicted Value / Information | Rationale / Reference |
| Appearance | White to off-white solid | Based on similar acetamide derivatives. |
| Melting Point | Not available | Expected to be a solid at room temperature. |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in water. | The aromatic ring and bromoacetamide moiety contribute to organic solvent solubility, while the amide and ether functionalities may impart slight aqueous solubility. |
| Stability | Sensitive to light, moisture, and heat. | Based on the reactivity of N-bromoacetamide.[2] |
Synthesis of N-[2-(Allyloxy)phenyl]-2-bromoacetamide
The synthesis of N-[2-(Allyloxy)phenyl]-2-bromoacetamide is a two-step process starting from commercially available 2-aminophenol. The synthetic strategy is designed to first introduce the allyloxy group and then perform the bromoacetylation.
Step 1: Synthesis of 2-(Allyloxy)aniline
The initial step involves the Williamson ether synthesis to introduce the allyl group onto the phenolic hydroxyl of 2-aminophenol. The choice of a base is critical to selectively deprotonate the more acidic phenolic hydroxyl group over the less acidic amino group.
Experimental Protocol:
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Reaction Setup: To a solution of 2-aminophenol (1.0 eq.) in acetone, add anhydrous potassium carbonate (K₂CO₃, 2.0 eq.).
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Reagent Addition: Add allyl bromide (1.1 eq.) dropwise to the stirred suspension at room temperature.
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Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
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Work-up: After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
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Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
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Purification: The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield pure 2-(allyloxy)aniline.
Causality of Experimental Choices:
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Solvent: Acetone is a suitable polar aprotic solvent that dissolves the reactants and facilitates the Sₙ2 reaction.
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Base: Potassium carbonate is a mild base that is sufficient to deprotonate the phenol without significantly affecting the aniline.
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Stoichiometry: A slight excess of allyl bromide is used to ensure complete conversion of the 2-aminophenol.
Step 2: Synthesis of N-[2-(Allyloxy)phenyl]-2-bromoacetamide
The second step is the N-acylation of the synthesized 2-(allyloxy)aniline with bromoacetyl bromide. This reaction is a nucleophilic acyl substitution where the amino group of the aniline attacks the electrophilic carbonyl carbon of the bromoacetyl bromide.
Experimental Protocol:
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Reaction Setup: Dissolve 2-(allyloxy)aniline (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
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Base Addition: Add a non-nucleophilic base such as pyridine (1.1 eq.) to the solution and cool the mixture to 0 °C in an ice bath.
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Reagent Addition: Add a solution of bromoacetyl bromide (1.05 eq.) in anhydrous DCM dropwise to the stirred reaction mixture while maintaining the temperature at 0 °C.
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Reaction Conditions: Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for an additional 2-3 hours. Monitor the reaction progress by TLC.
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Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to afford N-[2-(Allyloxy)phenyl]-2-bromoacetamide.
Causality of Experimental Choices:
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Solvent: Dichloromethane is an inert solvent that is suitable for acylation reactions.
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Base: Pyridine acts as a scavenger for the HBr generated during the reaction, driving the equilibrium towards the product.
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Temperature Control: The reaction is performed at low temperature to control the exothermicity and minimize potential side reactions.
Reactivity and Potential Applications
The synthetic utility of N-[2-(Allyloxy)phenyl]-2-bromoacetamide stems from its bifunctional nature.
Reactivity
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Nucleophilic Substitution: The α-bromoacetamide moiety is highly reactive towards a variety of nucleophiles, including amines, thiols, and alcohols. This reactivity allows for the facile introduction of diverse functional groups and the construction of more complex molecules. The reaction proceeds via a standard Sₙ2 mechanism.
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Cyclization Reactions: The ortho-disposed allyloxy and bromoacetamide groups make this compound an excellent precursor for intramolecular cyclization reactions to form various heterocyclic systems, such as benzoxazines and other fused-ring structures.
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Cross-Coupling Reactions: The allyl group can participate in various palladium-catalyzed cross-coupling reactions, further expanding the synthetic possibilities.
Potential Applications in Drug Discovery and Organic Synthesis
While specific biological activities of N-[2-(Allyloxy)phenyl]-2-bromoacetamide are not extensively reported, its structural motifs are present in various biologically active compounds. The acetamide functionality is a common feature in many pharmaceutical agents. Therefore, this compound serves as a valuable intermediate for the synthesis of libraries of novel compounds for biological screening. For instance, derivatives of N-phenylacetamides have been investigated for their antiproliferative activities.[3]
The ability to readily undergo nucleophilic substitution makes it a useful tool for chemical biology applications, such as the covalent labeling of proteins.
Analytical Characterization
The identity and purity of synthesized N-[2-(Allyloxy)phenyl]-2-bromoacetamide should be confirmed using standard analytical techniques.
Expected Spectral Data:
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the methylene protons of the bromoacetyl group, the protons of the allyl group (vinylic and allylic), and the amide proton.
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¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the carbon bearing the bromine, the aromatic carbons, and the carbons of the allyloxy group.
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IR Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the amide, the C=O stretching of the amide, C-O stretching of the ether, and C-Br stretching.
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Mass Spectrometry: Mass spectral analysis will confirm the molecular weight of the compound. The presence of bromine will be indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Safety and Handling
As a bromoacetamide derivative, N-[2-(Allyloxy)phenyl]-2-bromoacetamide should be handled with care. Based on the safety data for 2-bromoacetamide, the following precautions are recommended.[2][4]
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Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials such as strong oxidizing agents and bases.
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First Aid:
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Skin Contact: In case of contact, immediately wash the affected area with plenty of soap and water.
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Eye Contact: If the compound comes into contact with the eyes, rinse cautiously with water for several minutes.
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Inhalation: If inhaled, move the person to fresh air.
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Ingestion: If swallowed, seek immediate medical attention.
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Conclusion
N-[2-(Allyloxy)phenyl]-2-bromoacetamide is a synthetically versatile molecule with significant potential as a building block in organic synthesis and medicinal chemistry. Its well-defined structure, predictable reactivity, and accessible synthetic route make it an attractive starting material for the creation of diverse and complex molecular architectures. This guide has provided a comprehensive overview of its chemical properties, a detailed and reasoned synthetic protocol, and essential handling information. It is anticipated that this resource will facilitate further research and application of this valuable compound in the pursuit of novel chemical entities with desired functionalities and biological activities.
References
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PubChem. N-Bromoacetamide. National Center for Biotechnology Information. Available from: [Link]
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PubMed. Synthesis and antiproliferative activities of N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one and 3,4-dihydroquinolin-2(1H)-one derivatives. Available from: [Link]
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